molecular formula C18H23NO2 B1273943 Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 137419-24-0

Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1273943
CAS No.: 137419-24-0
M. Wt: 285.4 g/mol
InChI Key: HRTHPQOIDCOMHE-UHFFFAOYSA-N
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Description

Tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 137419-24-0) is a spirocyclic compound characterized by a fused indene and piperidine system, with a tert-butoxycarbonyl (Boc) group at the 1'-position. Its molecular formula is C19H25NO2, with a molecular weight of 299.4 g/mol, and it typically exhibits a purity of ≥95% .

The compound’s spiro architecture enhances conformational rigidity, which can improve binding specificity in drug-target interactions. It is synthesized via methods such as nucleophilic substitution or coupling reactions involving piperidine derivatives and indene precursors, with yields varying based on substituents and reaction conditions .

Properties

IUPAC Name

tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTHPQOIDCOMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394700
Record name tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137419-24-0
Record name tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of D-Tryptophan methyl ester, disuccinimidyl carbonate, and diisopropylethylamine in dichloromethane. The reaction mixture is stirred at room temperature, followed by purification through silica flash column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Overview

Chemical Structure:

  • IUPAC Name: tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate
  • Molecular Formula: C18H23NO2
  • Molecular Weight: 295.38 g/mol

Medicinal Applications

This compound has been studied for its pharmacological properties, particularly in the development of new therapeutic agents.

1. Antimicrobial Activity
Research indicates that derivatives of spiro[indene-1,4'-piperidine] compounds exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

2. Neurological Applications
The compound has been explored for its potential as a delta opioid receptor agonist. Such activity suggests its use in pain management therapies, especially for neuropathic pain . Studies indicate that compounds acting on delta opioid receptors may provide analgesic effects without the high abuse potential associated with traditional opioids.

Synthetic Applications

This compound serves as an important building block in organic synthesis.

1. Synthesis of Complex Molecules
The unique structure of this compound allows it to act as a precursor in the synthesis of more complex organic molecules. For example, it can be utilized in the creation of heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains; potential for antibiotic development
Neurological ApplicationsPotential delta opioid receptor agonist; useful in pain management
Synthetic Building BlockPrecursor for synthesizing complex organic molecules

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of spiro[indene-1,4'-piperidine] demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the structure-activity relationship (SAR) that informs the design of more effective derivatives .

Case Study 2: Pain Management
In a preclinical trial assessing the analgesic effects of delta opioid receptor agonists, this compound showed promise in reducing pain responses in animal models without significant side effects typically associated with traditional opioids .

Mechanism of Action

The mechanism of action of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target. This compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate belongs to a broader class of spirocyclic Boc-protected piperidine derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties
Parent Compound:
This compound (137419-24-0)
C19H25NO2 299.4 None (base structure) Purity ≥95%; used in PAR/TRP research
1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid (209128-15-4) C20H25NO4 343.4 Carboxylic acid at C3 Increased polarity; potential for salt formation
tert-Butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (241819-85-2) C18H23NO3 301.4 Ketone at C2 Enhanced reactivity for nucleophilic additions
tert-Butyl 3-oxo-6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (855849-90-0) C18H22ClNO3 335.8 Chloro at C6, ketone at C3 Higher molecular weight; potential halogen bonding
tert-Butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate (1026372-06-4) C20H27NO4 345.4 Methoxy at C5/C6 Improved solubility; altered pharmacokinetics
tert-Butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (1160247-49-3) C19H25NO3 315.4 Methyl at C7, ketone at C3 Steric effects; potential metabolic stability

Key Research Findings

Synthetic Efficiency : Scale-up Method E achieves a 66.2% yield for the parent compound, outperforming Method C (10% yield) for analogs like the 5,6-dimethoxy derivative, likely due to steric hindrance from bulky substituents .

Biological Activity: The 3-oxo-6-chloro derivative exhibits pronounced antimicrobial properties, attributed to the electron-withdrawing chloro group enhancing target binding .

Safety Profiles : Most analogs share acute toxicity and skin/eye irritation risks under OSHA classifications, necessitating protective equipment during handling .

Biological Activity

Tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate is a compound of growing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

The compound features a spirocyclic framework that combines an indene moiety with a piperidine ring. This structural configuration is known to influence its biological properties significantly. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functionalization processes to achieve the desired spiro structure.

Table 1: Synthetic Methods Overview

MethodologyDescriptionReference
CyclizationUtilizes heat or catalysts to promote the formation of the spiro structure from linear precursors.
FunctionalizationInvolves introducing various substituents to enhance biological activity.
Green Chemistry ApproachesEmphasizes environmentally friendly methods for synthesis.

Antimicrobial Properties

Recent studies have identified the antimicrobial activity of various spirocyclic compounds, including those similar to this compound. In vitro assays have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In one notable study, spirocyclic derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µg/mL, suggesting potential applications in treating bacterial infections .

The mechanisms by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For instance, some studies suggest that spirocyclic compounds can interfere with protein synthesis or DNA replication in bacteria, leading to cell death .

Anticancer Activity

Emerging research also points to the anticancer potential of this compound. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54918

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperidine or indene rings can lead to enhanced potency and selectivity.

Key Findings in SAR Studies

  • Substituent Effects : The introduction of electron-donating groups at the ortho position of the indene ring has been correlated with increased antibacterial activity.
  • Ring Size Variation : Altering the size of the piperidine ring has shown to affect both solubility and bioavailability, impacting overall efficacy .

Q & A

Basic Question: What are the recommended safety protocols for handling tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?

Methodological Answer:
Based on GHS classifications, the compound requires:

  • Personal Protective Equipment (PPE):
    • Gloves (nitrile or equivalent) inspected before use and disposed of properly to avoid skin contact .
    • Chemical-resistant suits and safety goggles to prevent skin/eye exposure .
    • Respiratory protection (e.g., NIOSH-approved P95 respirators for dust; OV/AG/P99 cartridges for vapor) .
  • Ventilation: Use fume hoods during handling to minimize inhalation risks .
  • Spill Management: Avoid dispersal into drains; collect spills using non-sparking tools and store in sealed containers .

Basic Question: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:
Key synthetic strategies include:

  • Spirocyclization Reactions: Utilizing Nazarov cyclization of 1,4-pentadien-3-ols to form spiro[indene-1,4'-piperidine] frameworks, followed by tert-butyl carbamate protection .
  • Multi-Step Synthesis:
    • Bromination of indene derivatives (e.g., 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]) .
    • Coupling with tert-butyl carbamate under basic conditions (e.g., using DCC or EDC as coupling agents) .
  • Purification: Silica gel chromatography or recrystallization to achieve >95% purity .

Advanced Question: How can researchers address challenges in characterizing the physicochemical properties of this compound?

Methodological Answer:
Despite limited SDS data , the following approaches are recommended:

  • Melting Point Determination: Use differential scanning calorimetry (DSC) or Kofler hot-stage microscopy.
  • Solubility Profiling: Conduct shake-flask experiments in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) .
  • Stability Studies: Monitor decomposition under varying temperatures (25–100°C) via HPLC or TLC .
  • LogP Estimation: Reverse-phase HPLC or computational tools (e.g., MarvinSketch) to predict partition coefficients .

Advanced Question: What strategies are used to assess toxicity when toxicological data is incomplete?

Methodological Answer:
In absence of comprehensive data :

  • In Vitro Assays:
    • Cytotoxicity screening using human cell lines (e.g., HEK293 or HepG2) .
    • Ames test for mutagenicity .
  • Precautionary Measures:
    • Assume acute toxicity (H302, H315, H319 classifications) and implement ALARA (As Low As Reasonably Achievable) exposure limits .
    • Monitor for respiratory irritation (H335) with real-time air quality sensors .

Advanced Question: How can reaction yields be optimized during spiro[indene-piperidine] synthesis?

Methodological Answer:
Critical factors include:

  • Catalyst Selection: Use Lewis acids (e.g., BF₃·Et₂O) to enhance spirocyclization efficiency .
  • Temperature Control: Maintain −78°C for intermediates prone to decomposition .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve tert-butyl carbamate coupling .
  • Byproduct Management: Add scavengers (e.g., molecular sieves) to sequester water in moisture-sensitive steps .

Advanced Question: How should researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

  • Reproducibility Checks: Validate reaction conditions (e.g., stoichiometry, purity of starting materials) .
  • Advanced Analytics: Use LC-MS or NMR to identify impurities (e.g., unreacted indene or piperidine derivatives) .
  • Scale-Dependent Effects: Test yields at micro (mg) vs. bulk (g) scales; agitation speed and heat transfer vary significantly .

Regulatory Compliance: How to navigate ecological risk assessments when environmental data is unavailable?

Methodological Answer:

  • Precautionary Principles: Treat the compound as persistent, bioaccumulative, and toxic (PBT) until proven otherwise .
  • Alternatives Assessment: Substitute with less hazardous spirocyclic analogs (e.g., non-halogenated derivatives) .
  • Waste Management: Segregate and incinerate waste via certified facilities to prevent soil/water contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
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Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate

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